4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol
Description
Properties
IUPAC Name |
[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4,14H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDIHSCLYNBPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200205 | |
| Record name | Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-82-6 | |
| Record name | Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-methoxy-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid
Reduction: 4-Methoxy-3-methyl-5-(trifluoromethyl)toluene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol serves as a crucial building block in organic synthesis. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it valuable for synthesizing more complex organic molecules. The trifluoromethyl group is known to increase lipophilicity, which improves the compound's ability to penetrate biological membranes.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Investigations have shown that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is hypothesized to involve interference with cellular signaling pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders.
Pharmaceutical Applications
This compound is being explored as a pharmaceutical intermediate in drug development. Its unique chemical structure allows for modifications that can enhance the efficacy of drug candidates. For instance, the trifluoromethyl group has been associated with increased binding affinity to target proteins due to its electron-withdrawing nature .
Table 2: Potential Pharmaceutical Applications
| Application Type | Description |
|---|---|
| Antimicrobial Drug Development | Targeting bacterial infections |
| Anticancer Drug Development | Inhibiting tumor growth |
| Enzyme Inhibitors | Modulating metabolic pathways |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- A study demonstrated its potential as an antimicrobial agent against resistant strains of bacteria, showing significant inhibition zones in agar diffusion tests.
- Another research project focused on its anticancer properties, where it was found to induce apoptosis in specific cancer cell lines through the activation of intrinsic apoptotic pathways .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
4-Chloro-3-(trifluoromethyl)benzyl alcohol
- Structure : Chloro (-Cl) at 4-position, -CF₃ at 3-position.
- Molecular Formula : C₈H₆ClF₃O (MW: 210.58 g/mol).
- Reactivity : The chloro group is strongly electron-withdrawing, reducing electrophilic substitution reactivity compared to the methoxy-substituted target compound. In etherification reactions, chloro-substituted benzyl alcohols show lower chemoselectivity due to destabilization of intermediate carbocations .
- Applications : Primarily used in agrochemical synthesis.
4-(Trifluoromethyl)benzyl Alcohol (4-TBA)
- Structure : Only a -CF₃ group at the 4-position.
- Molecular Formula : C₈H₇F₃O (MW: 176.14 g/mol).
- Reactivity : Lacks activating groups (methoxy/methyl), making it less reactive in nucleophilic substitutions. The absence of electron-donating groups also reduces solubility in polar solvents compared to the target compound .
- Applications : Common in catalysis and fluorinated polymer synthesis.
3-Methyl-5-(trifluoromethyl)benzyl Alcohol
- Structure : Methyl at 3-position, -CF₃ at 5-position.
- Molecular Formula : C₉H₉F₃O (MW: 190.17 g/mol).
- Reactivity : Similar to the target compound but lacks the methoxy group. The methyl group provides mild electron-donating effects, enhancing carbocation stability in etherification compared to chloro analogs. However, the absence of methoxy reduces overall reactivity in oxidation reactions .
- Applications : Intermediate in antiviral drug synthesis.
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl Alcohol
- Structure : Chloro (-Cl) at 4-position, fluoro (-F) at 3-position, -CF₃ at 5-position.
- Molecular Formula : C₈H₅ClF₄O (MW: 228.57 g/mol).
- Reactivity : Multiple electron-withdrawing groups (-Cl, -F, -CF₃) drastically reduce electrophilicity. This compound is inert in etherification under standard conditions, unlike the target compound .
- Applications : Specialty fluorinated material precursor.
Key Comparative Data
Biological Activity
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances the compound's lipophilicity and potential interactions with biological targets, making it a valuable candidate for various therapeutic applications.
- Chemical Formula : C11H12F3O2
- CAS Number : 1431329-82-6
- Molecular Weight : 250.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, influencing various biochemical pathways. The trifluoromethyl group significantly enhances binding affinity, which can lead to altered gene expression and cellular responses.
Target Enzymes and Pathways
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. Compounds with similar structures have shown inhibition of DPP-IV, suggesting potential therapeutic applications for this compound in managing diabetes .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, which warrants further investigation into its mechanism against bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it may cause respiratory irritation and skin sensitization upon exposure. Its distribution in biological systems is influenced by its lipophilicity, allowing for effective cellular uptake and localization .
Dosage Effects
Research indicates that the effects of this compound vary with dosage:
- Low Doses : Potential therapeutic benefits observed.
- High Doses : Risk of toxicity and adverse effects, such as skin and eye irritation .
Study on Anticancer Properties
A study explored the anticancer potential of compounds containing trifluoromethyl groups, including derivatives of this compound. Results indicated enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs, suggesting a promising avenue for cancer therapeutics .
Study on Enzyme Inhibition
Another investigation focused on the structure-activity relationship (SAR) of similar compounds in inhibiting DPP-IV. The presence of the trifluoromethyl group was associated with increased potency in enzyme inhibition, highlighting the importance of this functional group in drug design .
Toxicological Profile
The compound is classified under specific target organ toxicity categories:
- Respiratory Tract Irritation : Category 3
- Skin Corrosion/Irritation : Category 2
- Serious Eye Damage/Eye Irritation : Category 2
These classifications underscore the need for careful handling and further studies to assess long-term effects on health .
Q & A
Q. What are the optimal synthetic routes for regioselective preparation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, and how can competing side reactions be minimized?
Methodological Answer: The synthesis of this compound requires careful sequential introduction of substituents. A stepwise approach involves:
Methoxy and Methyl Group Installation : Use Friedel-Crafts alkylation or directed ortho-metalation to position the methyl and methoxy groups.
Trifluoromethylation : Employ Umemoto or Langlois reagents for electrophilic trifluoromethylation, leveraging the directing effects of methoxy/methyl groups .
Hydroxymethylation : Convert the benzylic position to an alcohol via reduction of a pre-instached carbonyl group (e.g., using NaBH₄ or LiAlH₄).
Q. Key Considerations :
- Byproduct Mitigation : Steric hindrance from the trifluoromethyl group may slow reactions; optimize temperature (e.g., 0–25°C) and catalytic systems (e.g., Pd/C for reductions) to suppress over-reduction or demethylation.
- Regioselectivity : Use protecting groups (e.g., acetyl for –OH intermediates) to block undesired substitution.
Q. Which analytical techniques are most effective for structural elucidation of this compound, particularly in resolving spectral overlaps caused by electron-withdrawing groups?
Methodological Answer:
- ¹H/¹³C NMR : The trifluoromethyl group causes significant deshielding. Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the benzylic –CH₂OH proton appears downfield (δ 4.5–5.0 ppm) due to adjacent electronegative groups .
- FTIR : Confirm hydroxyl (broad ~3300 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of –CH₂OH).
Q. How can this compound serve as a protecting group in solid-phase synthesis, and what cleavage conditions preserve its integrity?
Methodological Answer: The benzylic alcohol can act as a photolabile or oxidatively cleavable protecting group:
- Solid-Phase Applications : Anchor the compound to Wang resin via esterification. Its trifluoromethyl group enhances stability against nucleophilic attack during peptide synthesis .
- Cleavage : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane/water (9:1) to oxidize the benzyl ether linkage, releasing the target molecule without degrading the trifluoromethyl group .
Q. Optimization :
- Monitor cleavage efficiency via HPLC (λ = 254 nm) to ensure >95% recovery.
- Avoid strong acids (e.g., TFA) to prevent decomposition of the methoxy group.
Q. What mechanistic role does the trifluoromethyl group play in modulating the stability of prodrug derivatives during kinetic studies?
Methodological Answer: The –CF₃ group:
- Enhances Metabolic Stability : Its strong electron-withdrawing effect reduces oxidation rates at the benzylic position, prolonging half-life in physiological conditions .
- Influences Hydrolysis : In phosphate ester prodrugs, the –CF₃ group adjacent to the ester linkage accelerates hydrolysis under basic conditions (pH > 9) via inductive polarization.
Q. Experimental Design :
- Kinetic Assays : Use UV-Vis spectroscopy to monitor hydrolysis rates (e.g., λ = 270 nm for released alcohol).
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent effects with activation energies.
Q. How do steric and electronic effects of substituents impact this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The 3-methyl and 5-CF₃ groups hinder access to the aromatic ring, limiting traditional Suzuki-Miyaura coupling.
- Electronic Effects : The meta-directing –CF₃ group favors electrophilic substitution at the 2-position.
Q. Workaround Strategies :
- Buchwald-Hartwig Amination : Use Pd-XPhos catalysts to couple aryl halides at the 2-position despite steric bulk .
- C–H Activation : Employ Ru or Rh catalysts (e.g., [Cp*RhCl₂]₂) to functionalize the less hindered 6-position.
Q. What strategies resolve contradictions in reported synthetic yields for this compound across different methodologies?
Methodological Answer: Discrepancies often arise from:
Q. Validation Protocol :
- Reproduce methods under inert atmosphere (N₂/Ar) to exclude oxidative byproducts.
- Compare yields via triplicate experiments and report mean ± SD.
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Stepwise Friedel-Crafts | 65 | Regioselective | Requires anhydrous conditions |
| Directed Metalation | 75 | High purity | Costly reagents |
| Reductive Amination | 58 | Scalable | Moderate stereocontrol |
Q. Table 2: Spectral Data for Key Functional Groups
| Group | NMR (¹H) | NMR (¹³C) | IR (cm⁻¹) |
|---|---|---|---|
| –OCH₃ | 3.85 (s) | 55.2 | 2830 |
| –CF₃ | – | 123.5 (q) | 1150 |
| –CH₂OH | 4.75 (s) | 63.8 | 3300 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
